molecular formula C9H8Cl2FNO2 B8112097 (2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid

(2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid

Cat. No.: B8112097
M. Wt: 252.07 g/mol
InChI Key: PHMGHUCRDGPXIF-ZETCQYMHSA-N
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Description

(2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, dichloro, and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the use of amino acid derivatives as starting materials. The synthetic route may include halogenation reactions to introduce the dichloro and fluoro groups, followed by amination to incorporate the amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,3-dichlorophenyl)propanoic acid
  • 2-Amino-3-(2,3-difluorophenyl)propanoic acid
  • 2-Amino-3-(2,3-dichloro-4-fluorophenyl)propanoic acid

Uniqueness

(2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid is unique due to the specific positioning of the dichloro and fluoro groups on the phenyl ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(12)4(8(5)11)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMGHUCRDGPXIF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(C(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1F)C[C@@H](C(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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